molecular formula C8H12O2 B13835377 3-Ethylhex-3-ene-2,5-dione

3-Ethylhex-3-ene-2,5-dione

Cat. No.: B13835377
M. Wt: 140.18 g/mol
InChI Key: FPPZOGARYILSJT-UHFFFAOYSA-N
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Description

3-Ethylhex-3-ene-2,5-dione is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a double bond and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylhex-3-ene-2,5-dione can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl vinyl ketone under basic conditions. This reaction typically requires a base such as sodium ethoxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethylhex-3-ene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X2).

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted alkenes.

Scientific Research Applications

3-Ethylhex-3-ene-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethylhex-3-ene-2,5-dione involves its interaction with various molecular targets. The presence of the double bond and ketone groups allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The compound can act as an electrophile, reacting with nucleophiles in biological systems, thereby affecting enzyme activity and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylhex-3-ene: Lacks the ketone groups present in 3-Ethylhex-3-ene-2,5-dione.

    Hexane-2,5-dione: Similar structure but without the ethyl and double bond substituents.

    3-Methylpent-3-ene-2,5-dione: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the combination of its double bond and two ketone groups, which confer distinct reactivity and potential applications. This structural uniqueness allows it to participate in a wider range of chemical reactions compared to its similar counterparts.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethylhex-3-ene-2,5-dione

InChI

InChI=1S/C8H12O2/c1-4-8(7(3)10)5-6(2)9/h5H,4H2,1-3H3

InChI Key

FPPZOGARYILSJT-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)C)C(=O)C

Origin of Product

United States

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